8-Ethyl Irinotecan

描述

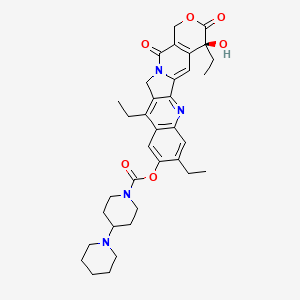

8-Ethyl Irinotecan (CAS: 947687-02-7) is a structural analog and impurity of the chemotherapeutic drug Irinotecan (CAS: 97682-44-5), a topoisomerase I inhibitor used in colorectal, lung, and ovarian cancers . Its molecular formula is C₃₅H₄₂N₄O₆, with a molecular weight of 614.73 . Structurally, it differs from Irinotecan by the substitution of an ethyl group at the 8-position of the camptothecin core, a modification that alters its physicochemical and pharmacological properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl Irinotecan involves several key steps:

Preparation of 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin: This intermediate is synthesized by reacting camptothecin with piperidine derivatives.

Selective Ethylation: The intermediate is then selectively ethylated at the 7-position to produce this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical use .

化学反应分析

Types of Reactions: 8-Ethyl Irinotecan undergoes various chemical reactions, including:

Hydrolysis: Conversion to its active metabolite, SN-38, through hydrolysis by carboxylesterase enzymes.

Oxidation and Reduction: Metabolism in the liver involves oxidation and reduction reactions, primarily mediated by cytochrome P450 enzymes.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in physiological conditions (pH 7.4, 37°C) in the presence of carboxylesterase.

Oxidation: Requires cytochrome P450 enzymes and occurs in the liver.

Major Products:

SN-38: The active metabolite formed through hydrolysis.

Oxidized Metabolites: Various oxidized forms produced during liver metabolism.

科学研究应用

8-Ethyl Irinotecan has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study topoisomerase I inhibition and DNA interaction.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Extensively used in clinical trials for cancer treatment, particularly in combination therapies for colorectal and small cell lung cancer.

作用机制

8-Ethyl Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. By forming a stable complex with topoisomerase I and DNA, this compound prevents the re-ligation of single-strand breaks, leading to double-strand breaks and ultimately cell death. The active metabolite, SN-38, is significantly more potent and contributes to the compound’s cytotoxic effects .

相似化合物的比较

Structural and Chemical Properties

Key structural analogs and related compounds include:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 8-Ethyl Irinotecan | 947687-02-7 | C₃₅H₄₂N₄O₆ | 614.73 | Ethyl group at 8-position of camptothecin |

| Irinotecan | 97682-44-5 | C₃₃H₃₈N₄O₆ | 586.67 | Piperidino group at 10-position |

| SN-38 | 86639-51-2 | C₂₂H₂₀N₂O₅ | 392.41 | Active metabolite of Irinotecan; lacks piperidino group |

| Camptothecin | 7689-03-4 | C₂₀H₁₆N₂O₄ | 348.36 | Parent compound; no ethyl or piperidino groups |

| 7-Ethylcamptothecin | 78287-27-1 | C₂₂H₂₀N₂O₄ | 376.41 | Ethyl group at 7-position |

Key Observations :

- The piperidino group in Irinotecan enhances solubility and retention in molecularly imprinted polymers (MIPs), unlike Camptothecin or SN-38, which lack this moiety .

- This compound exhibits a longer retention time (Time Factor: 1.27) compared to Irinotecan (1.00) in chromatographic analyses, likely due to increased hydrophobicity from the ethyl substitution .

Pharmacological Activity and Metabolism

Antitumor Efficacy

- Irinotecan: Approved for colorectal cancer, it acts as a prodrug, metabolized by carboxylesterases (e.g., hCE1/hiCE) to SN-38, which inhibits topoisomerase I .

- However, its ethyl group may hinder enzymatic activation compared to Irinotecan .

Metabolic Modulation

- Tanshinones (e.g., miltirone) inhibit carboxylesterases, reducing SN-38 formation and Irinotecan toxicity . Similar compounds might modulate this compound metabolism, but studies are lacking.

- Benzil: Reduces SN-38 hydrolysis in vitro, suggesting a strategy to mitigate toxicity for Irinotecan analogs .

Toxicity and Impurity Profiles

- Irinotecan: Major impurities include 7-Desethyl Irinotecan (Time Factor: 0.82) and 7,11-Diethyl-10-hydroxy-camptothecin (Time Factor: 2.05) .

- This compound: Classified as "Irinotecan EP Impurity C" with a regulatory limit of ≤0.5% total impurities in pharmaceutical formulations .

生物活性

8-Ethyl Irinotecan, an analog of the established chemotherapeutic agent Irinotecan, has garnered attention due to its potential biological activity and therapeutic implications in cancer treatment. This compound is primarily recognized as an impurity of Irinotecan hydrochloride and has been investigated for its pharmacological properties, particularly in relation to its active metabolite, SN-38 (7-ethyl-10-hydroxy-camptothecin).

Irinotecan is a prodrug that requires metabolic activation to exert its anticancer effects. The conversion of Irinotecan to SN-38 is primarily facilitated by carboxylesterases (CES), particularly human carboxylesterase-2 (hCE-2), which demonstrates higher affinity and efficiency compared to other isoforms such as hCE-1. The activation process occurs predominantly in the liver, where irinotecan undergoes hydrolysis to yield SN-38, a potent inhibitor of topoisomerase I, crucial for DNA replication and repair in cancer cells .

Biological Activity

The biological activity of this compound can be summarized through various studies focusing on its efficacy and safety profile in comparison to Irinotecan:

Efficacy Studies

- Cell Line Sensitivity : Research indicates that this compound exhibits enhanced cytotoxicity in colorectal cancer cell lines compared to Irinotecan alone. For instance, HT29 cells overexpressing hCE-2 showed a significant increase in sensitivity to both Irinotecan and its metabolites, suggesting that the presence of this compound may contribute to the overall therapeutic effect by enhancing SN-38 levels .

- Combination Therapies : In preclinical studies, this compound has been evaluated in combination with other agents like PHY-906, which enhances the anticancer activity of Irinotecan while mitigating adverse effects such as weight loss and toxicity. These combinations are being explored for their potential to improve patient outcomes in clinical settings .

Safety Profile

The safety profile of this compound appears favorable; however, it is essential to consider its pharmacokinetics:

- Metabolism : Like Irinotecan, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of less active metabolites. This metabolic pathway is crucial as it influences both efficacy and toxicity profiles .

- Adverse Effects : Clinical observations suggest that while this compound can enhance therapeutic efficacy, careful monitoring for side effects typical of topoisomerase inhibitors (e.g., diarrhea, neutropenia) remains necessary.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have documented the clinical application of this compound:

- Phase I Trials : Early-phase trials indicated that patients receiving formulations containing this compound showed promising results in tumor reduction with manageable side effects .

- Comparative Studies : Comparative analyses between patients treated with standard Irinotecan versus those receiving formulations including this compound demonstrated improved outcomes in terms of tumor response rates and overall survival metrics.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 8-Ethyl Irinotecan in preclinical studies?

- Methodological Answer : Synthesis should prioritize purity (>98%) and structural validation using techniques like high-resolution mass spectrometry (exact mass: 614.3104) and nuclear magnetic resonance (NMR). SMILES and InChI identifiers (provided in ) ensure reproducibility. Storage at -20°C and transport at room temperature are critical to maintain stability. For characterization, include chromatographic purity assays and confirm stereochemistry using circular dichroism if applicable .

Q. How do UGT1A1 polymorphisms influence the pharmacokinetics of this compound?

- Methodological Answer : UGT1A1*6 and *28 genotypes reduce glucuronidation efficiency, increasing systemic exposure to the active metabolite SN-37. Researchers should genotype patient cohorts (e.g., via PCR-RFLP) and stratify pharmacokinetic analyses. Dose adjustments or prophylactic measures (e.g., loperamide for diarrhea) are recommended in *6/*28 carriers to mitigate toxicity .

Q. What in vitro models are suitable for studying this compound’s cytotoxicity?

- Methodological Answer : Colon cancer cell lines (e.g., HCT116, LoVo) are standard due to their relevance to irinotecan’s clinical use. Dose-response curves (0–80 μg/mL over 24 hours) with IC50 calculations should include controls for ATP-dependent viability assays (e.g., CellTiter-Glo). Clonal populations ensure genetic uniformity when investigating resistance mechanisms .

Q. What experimental parameters are critical for assessing Topoisomerase I inhibition?

- Methodological Answer : Use plasmid relaxation assays with recombinant Top1 enzyme. Quantify DNA strand breaks via comet assays or γ-H2AX foci imaging. Include camptothecin as a positive control and correlate inhibition efficiency with cellular apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can researchers design trials to evaluate this compound in combination therapies while minimizing toxicity?

- Methodological Answer : Adopt a phase I/II Bayesian adaptive design to optimize dosing schedules. For example, combine with bevacizumab (5 mg/kg biweekly) or platinum analogs, monitoring neutrophil counts and hypertension. Progression-free survival (PFS) should be a co-primary endpoint with toxicity-adjusted response rates .

Q. What strategies resolve contradictions in irinotecan resistance data across studies?

- Methodological Answer : Heterogeneity in resistance mechanisms (e.g., Top1 mutations vs. ABC transporter upregulation) requires multi-omics integration. Use CRISPR-Cas9 screens to identify gene dependencies in resistant clones. Validate findings in patient-derived xenografts (PDXs) with longitudinal sequencing .

Q. How do prodrug formulations like DTS-108 improve this compound’s therapeutic index?

- Methodological Answer : Prodrugs bypass hepatic activation by conjugating SN-38 to peptide carriers (e.g., Vectocell). Assess bioavailability via LC-MS/MS in plasma and tumor tissues. Compare gastrointestinal toxicity profiles (e.g., histopathology in murine models) against traditional irinotecan formulations .

Q. What statistical approaches are optimal for analyzing small-sample pharmacogenomic studies?

- Methodological Answer : For UGT1A1 subgroup analyses, use bootstrapping or Bayesian hierarchical models to account for low allele frequencies. Risk ratios (RRs) with 95% credible intervals quantify genotype-specific effects. Sensitivity analyses should address missing data via multiple imputation .

Q. How can in vivo models recapitulate interpatient variability in SN-38 exposure?

- Methodological Answer : Humanized liver mouse models (e.g., FRG KO mice engrafted with human hepatocytes) mimic human carboxylesterase activity. Serial blood sampling for irinotecan/SN-38 pharmacokinetics (AUC0–24) and fecal lactulose/mannitol ratios assess gut toxicity. Compare results to clinical cohorts using allometric scaling .

Q. What methodologies validate non-coding genome mutations in irinotecan resistance?

- Methodological Answer : Whole-genome sequencing (30× coverage) of resistant clones identifies structural variants near Top1-binding sites. Functional validation via luciferase reporters or CRISPRi/a screens confirms regulatory element contributions. Correlate findings with chromatin accessibility (ATAC-seq) in patient biopsies .

Q. Data Contradiction Analysis

- Example : Conflicting response rates in NSCLC (15–52%) may stem from differences in irinotecan schedules (weekly vs. three-weekly) or platinum combination ratios. Meta-regression adjusting for dose-intensity (mg/m²/week) and histology subtype (squamous vs. adenocarcinoma) can clarify these discrepancies .

属性

IUPAC Name |

[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKWXGPJFJGZSM-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)C5=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730723 | |

| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947687-02-7 | |

| Record name | (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl [1,4′-bipiperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947687-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ethyl irinotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-ETHYL IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG7FYG3IZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。